![molecular formula C8H10N2O B071401 3,5,6-Trimethylpyrazine-2-carbaldehyde CAS No. 186534-02-1](/img/structure/B71401.png)
3,5,6-Trimethylpyrazine-2-carbaldehyde
Overview
Description
3,5,6-Trimethylpyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10N2O . It is characterized by a pyrazine ring substituted with three methyl groups and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde typically involves the reaction of 3,5,6-trimethylpyrazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3,5,6-trimethylpyrazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2) under controlled temperatures.
Major Products Formed:
Oxidation: 3,5,6-Trimethylpyrazine-2-carboxylic acid.
Reduction: 3,5,6-Trimethylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
Applications in Food Science
Flavoring Agent : This compound is primarily recognized for its role as a flavoring agent due to its low odor threshold and strong flavor profile. It is used in various food products to enhance taste and aroma. Pyrazines are generally recognized as safe (GRAS) by the FDA and are commonly found in coffee, roasted nuts, and meat products .
Case Study : A study analyzing the metabolites of key flavor compounds in coffee identified 3,5,6-trimethylpyrazine-2-carbaldehyde as a significant contributor to the characteristic aroma of coffee. The compound's presence was linked to consumer preference .
Applications in Medicinal Chemistry
Antiplatelet Activity : Recent research has highlighted the potential of this compound in developing novel nitric oxide-donating ligustrazine derivatives. These derivatives have shown promise as antiplatelet aggregation agents, which could be beneficial in preventing cardiovascular diseases .
Synthesis of Derivatives : The compound serves as an important intermediate in the synthesis of biologically active ligustrazine derivatives. For instance, it has been utilized to create compounds that exhibit enhanced solubility and bioactivity .
Applications in Analytical Chemistry
Decoupling Agent : this compound is also employed as a decoupling agent in mitochondrial isolation from animal tissues. This application is crucial for studies involving cellular respiration and energy metabolism .
Analytical Techniques : The compound can be analyzed using various chromatographic techniques due to its distinct chemical properties. It has been successfully identified in complex mixtures using gas chromatography-mass spectrometry (GC-MS), demonstrating its utility in analytical applications .
Summary Table of Applications
Biological Activity
3,5,6-Trimethylpyrazine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of pyrazine, characterized by its six-membered nitrogen-containing heterocyclic structure. The presence of three methyl groups at positions 3, 5, and 6 enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HT-29 (colorectal cancer) and SH-SY5Y (neuroblastoma).
- IC50 Values : Research indicates IC50 values ranging from 0.18 μM to 10.74 μM for different derivatives affecting these cell lines .
Table 1: Anticancer Activity of 3,5,6-Trimethylpyrazine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7a | HT-29 | 10.74 | Induces apoptosis |
8a | SH-SY5Y | 0.18 | Inhibits HDAC activity |
41 | BEL-7402 | 0.9 | Regulates autophagy and DNA damage |
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in models of oxidative stress. For example:
- Model Used : PC12 cells subjected to H2O2-induced oxidative damage.
- EC50 Values : Neuroprotective effects were observed with EC50 values as low as 3.68 μM .
Antiplatelet Activity
This compound exhibits significant antiplatelet activity. In vitro studies have shown that it can inhibit platelet aggregation effectively:
- Mechanism : The compound interferes with thrombin signaling pathways.
- EC50 Values : Reported EC50 values for antiplatelet activity range from 0.054 μM to 0.020 μM depending on the experimental conditions .
Table 2: Antiplatelet Activity Metrics
Compound | Test Condition | EC50 (μM) |
---|---|---|
24 | ADP-induced aggregation | 0.054 |
25 | Thrombin-induced aggregation | 0.020 |
The biological activities of this compound can be attributed to several mechanisms:
- HDAC Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression linked to cancer progression.
- Oxidative Stress Modulation : It protects neuronal cells from oxidative stress by modulating reactive oxygen species (ROS) levels and enhancing antioxidant defenses.
- Platelet Aggregation Inhibition : By disrupting thrombin signaling pathways, it reduces platelet aggregation and may have implications for cardiovascular health.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects on various cancer cell lines and confirmed that derivatives of this compound significantly inhibited cell growth compared to controls .
- Neuroprotection in Animal Models : Animal studies have illustrated that administration of this pyrazine derivative can significantly reduce infarct size following ischemic events in models of stroke .
Safety Profile
The safety profile of this compound has been assessed through toxicity studies:
Properties
IUPAC Name |
3,5,6-trimethylpyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGOLPGJARMUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594018 | |
Record name | 3,5,6-Trimethylpyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186534-02-1 | |
Record name | 3,5,6-Trimethylpyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.